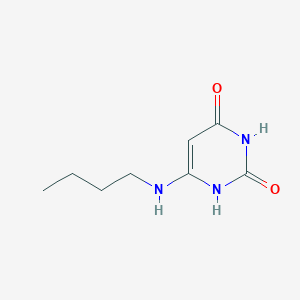

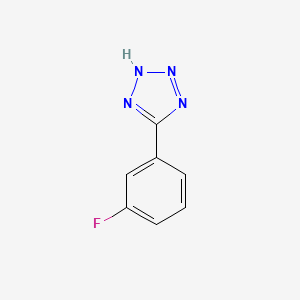

5-(3-fluorophenyl)-1H-tetrazole

Descripción general

Descripción

Comprehensive Analysis of “5-(3-fluorophenyl)-1H-tetrazole”

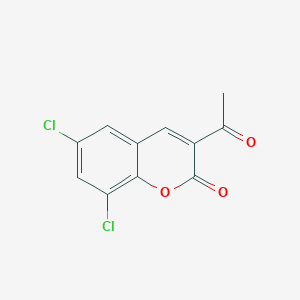

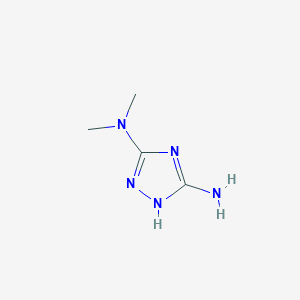

5-(3-fluorophenyl)-1H-tetrazole is a derivative of 1H-tetrazole, a heterocyclic compound consisting of a five-membered ring with four nitrogen atoms. Tetrazoles are known for their applications in various fields, including medicinal chemistry, where they serve as bioisosteric replacements for carboxylic acids due to their similar acidity but enhanced metabolic resistance and lipophilicity . The fluorophenyl group attached to the tetrazole ring may influence the compound's physical properties, reactivity, and potential applications in drug design and development.

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, including those with fluorophenyl groups, can be achieved through various methods. One common approach involves the reaction of aryl nitriles with sodium azide, which can be catalyzed by different reagents, such as ammonium chloride and ammonium fluoride, under hydrothermal conditions . The synthesis of nucleoside diphosphate sugars using 1H-tetrazole as a catalyst in phosphomorpholidate coupling reactions demonstrates the versatility of tetrazoles in facilitating bond formation . Recent advances in the synthesis of 5-substituted 1H-tetrazoles have focused on developing more efficient and eco-friendly methods, including microwave-assisted synthesis and the use of heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of 5-(3-fluorophenyl)-1H-tetrazole is not directly discussed in the provided papers. However, the general structure of tetrazoles is known to be planar, with the possibility of the aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups . The presence of a fluorine atom on the phenyl ring could affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Tetrazoles, including 5-(3-fluorophenyl)-1H-tetrazole, can participate in various chemical reactions due to their high nitrogen content and the presence of reactive sites on the ring. They are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis . The reactivity of tetrazoles can be further modified by substituents on the phenyl ring, such as fluorine, which can withdraw electron density and influence the compound's behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-fluorophenyl)-1H-tetrazole are not explicitly detailed in the provided papers. However, tetrazoles are generally known for their high nitrogen content, which contributes to their energetic properties and potential use in explosives . The substitution of a carboxylic acid with a tetrazole ring in drug molecules can improve pharmacokinetics, pharmacodynamics, and metabolic stability . The fluorine atom in the 5-(3-fluorophenyl) group is likely to increase the lipophilicity of the compound, which could be advantageous in drug design.

Aplicaciones Científicas De Investigación

1. Application in Antimicrobial Research

- Summary of Application: The compound is used in the synthesis of new Schiff bases, which have shown promising antimicrobial properties. These bases are derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

- Methods of Application: The compound is reacted with corresponding benzaldehydes with various substituents at position 4 to obtain new derivatives. The antibacterial and antifungal activities of all synthesized compounds were tested .

- Results: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

2. Application in Psychoactive Substance Research

- Summary of Application: The compound is a part of the synthetic cathinones group, which are one of the most numerous and widespread groups among Novel Psychoactive Substances (NPS). These substances pose a significant threat to the health and lives of their users .

- Methods of Application: Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results: The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards, often using Material Safety Data Sheets (MSDS) as a reference.

Direcciones Futuras

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or biological activity.

Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “5-(3-fluorophenyl)-1H-tetrazole”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or similar resource, they may be able to help you find more information.

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYSTLGMSOLFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318930 | |

| Record name | 5-(3-fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-fluorophenyl)-1H-tetrazole | |

CAS RN |

50907-20-5 | |

| Record name | 50907-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-fluorophenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)